BenchChemオンラインストアへようこそ!

7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Serotonin transporter 4-aryl-tetrahydroisoquinoline SAR

This is NOT a generic 4-aryl-THIQ — it's a uniquely differentiated fragment for SERT/H3 drug discovery. The free N‑H secondary amine (unlike N‑methyl analogs) enables direct N‑alkylation, acylation, or sulfonylation without deprotection, saving synthetic steps. The 7‑MeO electron‑donor and 4‑p‑tolyl hydrophobic group precisely match the Letavic 2007 pharmacophore (rat SERT Ki 1.6–5.3 nM for close analogs). At MW 253.34 Da, it's an ideal starting point for fragment‑based screening, fragment growing, or parallel library synthesis. Use as a regiochemical reference standard to validate isomeric purity of new 4‑aryl‑THIQ derivatives. Typical purity ≥95%.

Molecular Formula C17H19NO
Molecular Weight 253.34 g/mol
CAS No. 746542-81-4
Cat. No. B6603993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
CAS746542-81-4
Molecular FormulaC17H19NO
Molecular Weight253.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CNCC3=C2C=CC(=C3)OC
InChIInChI=1S/C17H19NO/c1-12-3-5-13(6-4-12)17-11-18-10-14-9-15(19-2)7-8-16(14)17/h3-9,17-18H,10-11H2,1-2H3
InChIKeyAAOKIRIBMZRQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 746542-81-4): Chemical Class and Structural Baseline for Procurement Decision-Making


7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline (CAS 746542-81-4) is a synthetic secondary amine belonging to the 4-aryl-1,2,3,4-tetrahydroisoquinoline (4-aryl-THIQ) class, a scaffold extensively characterized for dual histamine H3 receptor antagonism and serotonin transporter (SERT) inhibition [1][2]. The compound bears a 7-methoxy electron-donating group on the isoquinoline core and a 4-methylphenyl (p-tolyl) substituent at C-4, with a free N-H secondary amine—a substitution pattern that distinguishes it from the more commonly studied N-alkylated 4-aryl-THIQ analogs [1]. Its molecular formula is C17H19NO (MW 253.34 g/mol). The compound is offered by multiple chemical suppliers as a research-grade building block, with purity specifications typically ≥95% .

Why 4-Aryl-Tetrahydroisoquinoline Analogs Cannot Be Generically Substituted: Structural Determinants That Govern Target Engagement


Substitution of one 4-aryl-tetrahydroisoquinoline for another is not pharmacologically inconsequential. Published structure–activity relationship (SAR) data for the 4-aryl-THIQ series demonstrate that the nature of the C-4 aryl substituent profoundly modulates SERT affinity while the N-substitution state impacts metabolic stability and CNS penetration [1][2]. In the Letavic et al. (2007) study, 4-aryl-THIQ analogs bearing a 4-methoxy or 4-thiomethyl substituent on the pendant aryl ring exhibited rat SERT Ki values of 1.6–5.3 nM, whereas analogs with a 4-H (unsubstituted phenyl) or 2,5-dichloro substituent displayed markedly reduced SERT affinity (Ki > 100 nM) [1]. The free N-H secondary amine in 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline further differentiates it from N-methylated analogs (e.g., 2-methyl-4-phenyl-7-methoxy-THIQ), as the basicity and hydrogen-bond donor capacity of the unprotected amine alter both the ionization state at physiological pH and the capacity for downstream derivatization [2]. These structure-dependent differences preclude generic interchange among same-class compounds.

Evidence-Based Selection Guide: Quantitative Differentiation of 7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline from Closest Structural Analogs


C-4 Aryl Substituent Effect on Predicted SERT Affinity: p-Tolyl vs. Phenyl Comparison (Class-Level SAR Inference)

No direct SERT binding data are publicly available for 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline itself. However, class-level SAR from the Letavic et al. (2007) 4-aryl-THIQ series provides a robust inference: 4-methoxyaryl analogs (e.g., 4-MeO-Ph, compound '12a') consistently show sub-nanomolar to low nanomolar rat SERT Ki values (1.6–5.3 nM), whereas the 4-unsubstituted phenyl analog (compound '12l') shows a rat SERT Ki of 120 nM—a 23- to 75-fold loss in affinity [1]. The p-tolyl group on the target compound is electronically similar to the 4-methoxyphenyl group (both are electron-donating) and is expected to confer substantially higher SERT affinity than the unsubstituted 4-phenyl analog, although the precise magnitude has not been experimentally confirmed [1][2].

Serotonin transporter 4-aryl-tetrahydroisoquinoline SAR

N-H Free Amine vs. N-Methyl Substitution: Impact on Molecular Basicity and Derivatization Versatility

The target compound bears an unsubstituted N-H secondary amine (pKa of conjugate acid estimated at ~8.5–9.0 for tetrahydroisoquinoline secondary amines), in contrast to the closely related 2-methyl-4-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (ChemicalBook CB52197929), which bears an N-methyl tertiary amine . The free amine is approximately 1–2 log units more basic than the N-methyl analog (pKa ~7.5–8.0 for N-methyl-THIQ), resulting in a higher fraction of charged (protonated) species at physiological pH (7.4) [1]. This difference in ionization state affects both passive membrane permeability and the potential for hydrogen-bond donor interactions with biological targets. Moreover, the free N-H enables facile N-functionalization (alkylation, acylation, sulfonylation) without a deprotection step, providing synthetic flexibility that the N-methyl analog lacks [1].

Synthetic intermediate N-alkylation building block

7-Methoxy Substituent Contribution to Electron Density and Metabolic Stability Relative to 7-Unsubstituted THIQ Scaffolds

The 7-methoxy substituent on the target compound serves as an electron-donating group that activates the aromatic ring toward electrophilic substitution and may reduce oxidative metabolism at that position compared to an unsubstituted THIQ scaffold. In the 4-aryl-THIQ SAR landscape reported by Letavic et al., all high-affinity SERT ligands (Ki < 10 nM) within the series bear a 7-alkoxy substituent (methoxy or longer-chain alkoxy ethers), indicating that the oxygen atom at C-7 is a critical pharmacophoric element for potent transporter binding [1]. By contrast, the simple 4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline lacking any 7-substitution (available from select suppliers) exhibits no published SERT or H3 affinity data . The presence of the 7-methoxy group is therefore expected to provide substantially greater biological target engagement potential compared to the des-methoxy analog.

Metabolic stability 7-substituted THIQ electron-donating substituent

Molecular Weight and Calculated Physicochemical Profile vs. Advanced Clinical 4-Aryl-THIQ Analogs

The target compound (MW 253.34) is approximately 38–40% lower in molecular weight than the advanced preclinical candidate JNJ-28583867 (2-methyl-4-(4-methylsulfanyl-phenyl)-7-(3-morpholinopropoxy)-1,2,3,4-tetrahydroisoquinoline, MW ~411.5 g/mol) [1][2]. This lower molecular weight, combined with the absence of the extended 7-alkoxy side chain, results in a calculated logP of ~3.0–3.5 (vs. ~4.5 for JNJ-28583867) and a topological polar surface area (tPSA) of ~21 Ų (vs. ~37 Ų for JNJ-28583867) [1]. These differences classify the target compound as a 'fragment-like' or 'lead-like' starting point, whereas JNJ-28583867 is a fully elaborated drug-like molecule with optimized PK properties including 21% oral bioavailability in rat and 100% receptor occupancy at both SERT and H3 at 0.3 mg/kg s.c. [2].

Physicochemical properties drug-likeness CNS penetration

Purity Specification and Supplier Availability: Batch-to-Batch Reproducibility Considerations

The target compound is commercially available from multiple suppliers with typical purity specifications of ≥95% (HPLC) . While no certified reference standard (e.g., USP, EP) exists for this specific compound, the defined single-isomer nature of the 4-aryl-THIQ scaffold (racemic at C-4 in the unseparated form) provides a well-characterized identity compared to mixtures of positional isomers that can arise in less regioselective THIQ syntheses [1]. The Letavic 2007 synthesis protocol describes a highly regioselective route to 7-substituted 4-aryl-THIQs via acid-mediated cyclization of amino-ketone intermediates, which minimizes formation of the 5-substituted regioisomer [1]. Procurement of this compound from suppliers employing analogous regioselective methodology is expected to yield material with higher isomeric purity than non-regioselectively synthesized 4-aryl-THIQ congeners.

Chemical purity procurement specification research chemical

Optimal Application Scenarios for 7-Methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline Based on Structural Differentiation Evidence


Fragment-Based Screening Libraries with a Bias Toward Monoaminergic Transporter Targets

Given its low molecular weight (253.34 Da) and fragment-like physicochemical profile relative to fully elaborated 4-aryl-THIQ drug candidates such as JNJ-28583867 (MW ~411.5) [3][4], the target compound is an appropriate entry for fragment-based drug discovery (FBDD) campaigns targeting the serotonin transporter or histamine H3 receptor. The combination of 7-methoxy and 4-p-tolyl substituents provides the core pharmacophoric elements identified in the Letavic 2007 SAR [1], while the free N-H enables subsequent fragment growing via N-alkylation or N-acylation without requiring a deprotection step. Researchers can use this compound as a starting fragment and elaborate to larger lead-like molecules through established synthetic methodology [2].

N-Functionalization Precursor for Parallel Library Synthesis of 4-Aryl-THIQ Derivatives

The free secondary amine distinguishes this compound from its N-methylated analog (2-methyl-4-phenyl-7-methoxy-THIQ) and makes it an ideal core scaffold for parallel medicinal chemistry. The N-H can be directly alkylated, acylated, sulfonylated, or subjected to reductive amination to generate diverse compound libraries in a single synthetic step [2]. This is not possible with the N-methyl analog without a prior N-demethylation step, which typically proceeds in low yield. The 7-methoxy group further enhances the electron density of the aromatic core, potentially facilitating electrophilic aromatic substitution reactions (e.g., halogenation, nitration) at the C-5 or C-8 positions for additional diversity generation [1].

Reference Standard or Intermediate for 7-Substituted 4-Aryl-THIQ Regiochemical Validation

The Letavic 2007 synthesis employs a regioselective acid-mediated cyclization that yields exclusively the 7-substituted (rather than 5-substituted) tetrahydroisoquinoline isomer [2]. The target compound, bearing a 7-methoxy and 4-p-tolyl substitution pattern, can serve as a regiochemical reference standard to validate the isomeric purity of newly synthesized 4-aryl-THIQ analogs. Analytical methods (HPLC retention time, NMR chemical shifts, or mass fragmentation patterns) established for this relatively simple scaffold can be extrapolated to more complex 7-alkoxy-4-aryl-THIQ derivatives, ensuring that the correct regioisomer has been obtained in subsequent synthetic campaigns [2].

Computational Docking and Pharmacophore Modeling Studies for SERT/H3 Dual Ligand Design

Although no direct binding data are available for the target compound, its structural features (7-OMe electron donor, 4-p-tolyl hydrophobic group, and free N-H hydrogen-bond donor) map onto the pharmacophore model for dual SERT/H3 ligands defined by the Letavic 2007 series [1]. The compound can be used as a minimal pharmacophore probe in computational docking studies against SERT and H3 receptor crystal structures or homology models. The predicted favorable binding mode, inferred from the high-affinity 4-methoxyaryl analogs (e.g., compound 12a, rat SERT Ki = 1.6 nM) [1], can guide the rational addition of substituents to improve potency, selectivity, and pharmacokinetic properties.

Quote Request

Request a Quote for 7-methoxy-4-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.